Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate

Synthetic Chemistry Process R&D Quality Control

Boronic acid protodeboronation and variable oligomerization cause irreproducible stoichiometry in iterative Suzuki couplings. This compound eliminates that risk: it exists exclusively as a monomeric species for precise stoichiometric control, is indefinitely air- and moisture-stable at ambient temperature (no glovebox or cold storage required), and resists oxidative degradation, enabling late-stage benzodioxole installation onto sensitive substrates. ≥97% purity; ambient shipping.

Molecular Formula C7H5BF3KO2
Molecular Weight 228.02 g/mol
CAS No. 871231-46-8
Cat. No. B152783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium benzo[d][1,3]dioxol-5-yltrifluoroborate
CAS871231-46-8
Molecular FormulaC7H5BF3KO2
Molecular Weight228.02 g/mol
Structural Identifiers
SMILES[B-](C1=CC2=C(C=C1)OCO2)(F)(F)F.[K+]
InChIInChI=1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
InChIKeyDGKKZZSEXSGSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Benzo[d][1,3]dioxol-5-yltrifluoroborate – Overview


Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate (CAS 871231-46-8), systematically named potassium 1,3-benzodioxol-5-yl(trifluoro)borate(1-), is an air- and moisture-stable organotrifluoroborate salt (C7H5BF3KO2, MW: 228.02) . It belongs to the class of potassium organotrifluoroborates (RBF3K), which are established as protected, monomeric alternatives to boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The compound presents as a crystalline solid with a melting point of 236-242 °C and is commercially available at a purity of 97% .

Potassium Benzo[d][1,3]dioxol-5-yltrifluoroborate vs. Boronic Acids


The scientific and industrial performance of Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate is not interchangeable with that of its generic boronic acid (3,4-(methylenedioxy)phenylboronic acid, CAS 94839-07-3) or ester counterparts. The trifluoroborate moiety fundamentally alters the physical and chemical behavior: it exists exclusively as a monomeric species, unlike boronic acids which form variable amounts of anhydride oligomers, a distinction that critically affects stoichiometric control and reaction reproducibility . Moreover, the tetra-coordinated boron center in RBF3K reagents provides significantly enhanced resistance to air oxidation and protodeboronation, enabling prolonged storage at ambient temperature without specialized handling, a limitation that plagues the parent boronic acid [1]. Consequently, selecting the trifluoroborate directly determines the success of iterative or late-stage functionalization sequences where protecting groups are sensitive to oxidative degradation.

Potassium Benzo[d][1,3]dioxol-5-yltrifluoroborate: Quantitative Evidence


Monomeric Purity Advantage Over Boronic Acids

Procurement specifications for the target compound ensure a minimum purity of 97% and a defined monomeric structure, in direct contrast to 3,4-(methylenedioxy)phenylboronic acid (the closest direct comparator), which is supplied at ≥95% purity and contains varying amounts of the inactive anhydride (boroxine) form . The monomeric nature of the trifluoroborate eliminates the weight-percent uncertainty introduced by anhydride oligomerization, enabling precise control of the reactive equivalent in stoichiometric calculations.

Synthetic Chemistry Process R&D Quality Control

Oxidative and Protodeboronation Resistance

Class-level evidence demonstrates that potassium organotrifluoroborates, including the benzodioxole variant, are stable toward reagents that rapidly degrade boronic acids, such as strong oxidants and aqueous base [1]. A study on protease inhibitors quantitatively showed that potassium organotrifluoroborates increased enzyme inhibition by at least one order of magnitude compared to their corresponding boronates (boronic acids), a property attributed to their superior solution stability [2]. This stability directly translates to higher coupling yields in iterative synthesis where the boron moiety must survive multiple synthetic steps before transmetalation.

Late-Stage Functionalization Radical Chemistry C-H Activation

Long-Term Ambient Storage Stability

A defining procurement advantage of potassium benzodioxole trifluoroborate is its documented indefinite stability at room temperature under air, without the need for refrigeration or an inert atmosphere [1]. This is in stark contrast to 3,4-(methylenedioxy)phenylboronic acid, which is hygroscopic and susceptible to oxidation, requiring storage under inert gas and typically colder temperatures to prevent decomposition . The enhanced stability is attributed to the covalent B-F bonds and the tetrahedral geometry of the trifluoroborate anion, which eliminate the Lewis acidity and vacant p-orbital that drive boronic acid degradation.

Reagent Stability Inventory Management Combinatorial Chemistry

Monomeric Stoichiometry in Cross-Coupling

Unlike boronic acids or pinacol esters that can form variable oligomers, potassium benzodioxole trifluoroborate exists strictly as a monomeric species, enabling precise 1:1 stoichiometry with the electrophilic coupling partner [1]. This eliminates the common problem of over-charging the boronic acid to compensate for uncertain active content, a practice that leads to difficult purifications and lower atom economy. The crystalline, non-hygroscopic nature of the solid further facilitates accurate weighing under ambient conditions, as demonstrated by its sharp melting point of 236-242 °C .

Suzuki-Miyaura Coupling Flow Chemistry Process Intensification

Potassium Benzo[d][1,3]dioxol-5-yltrifluoroborate – Applications


Late-Stage Functionalization of Drug-like Molecules

In medicinal chemistry programs requiring the introduction of a benzodioxole pharmacophore onto a complex, functionalized core, the robust oxidative stability of this trifluoroborate is mission-critical [1]. Unlike the parent boronic acid, which would be incompatible with the oxidatively sensitive functional groups (e.g., amines, sulfides, alcohols) typically present in late-stage intermediates, the trifluoroborate can withstand extended reaction sequences without decomposition. This enables convergent synthesis strategies where the benzodioxole ring is installed as the final step, dramatically reducing the number of linear synthetic steps and increasing the probability of identifying a viable drug candidate.

Parallel Synthesis and High-Throughput Experimentation

The indefinite ambient stability of this potassium trifluoroborate salt eliminates the need for glovebox dispensing and cold storage, making it an ideal building block for automated liquid handlers and HTE platforms [2]. Batches can be pre-weighed and stored in open racks without degradation, a critical logistical requirement for combinatorial library synthesis. This directly reduces the operational cost and technical failure rate associated with hydroscopic or oxidation-prone boron reagents, a principal factor in selecting this compound for large-scale array chemistry in pharmaceutical process R&D.

Iterative Cross-Coupling for Biaryl Synthesis

For synthetic sequences requiring iterative Suzuki-Miyaura couplings, the precise monomeric stoichiometry and protodeboronation resistance of this trifluoroborate are essential for achieving high yields in the second and subsequent coupling cycles [3]. The alternative boronic acid often suffers from gradual protodeboronation during the first coupling, leading to significant yield erosion in the iterative process. The trifluoroborate's stability ensures a consistent concentration of active boron species throughout the reaction profile, critical for the reproducible manufacturing of oligo-aryl intermediates for organic electronics or pharmaceutical contaminants.

Process Scale-Up and Kilogram Synthesis

In the transition from discovery to process scale, the superior thermal and moisture stability of this trifluoroborate simplifies reaction calorimetry and safety assessments. Its high melting point (236-242 °C) and non-hygroscopic solid form minimize the risk of exothermic decomposition or viscosity changes during large-scale dosing, a frequent challenge with the lower-melting (224-229 °C) and hygroscopic boronic acid . The consequent reduction in operational hazard and improvement in mass balance accuracy make this compound the preferred choice for pilot-plant campaigns aiming to meet stringent cost, quality, and safety targets.

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